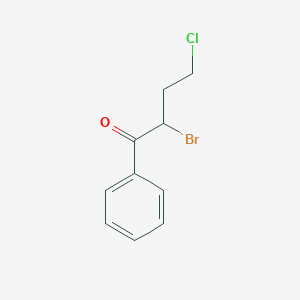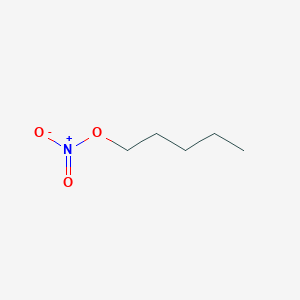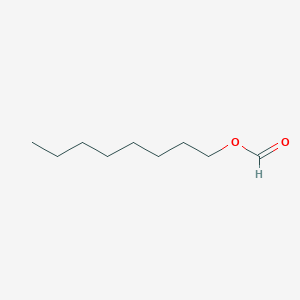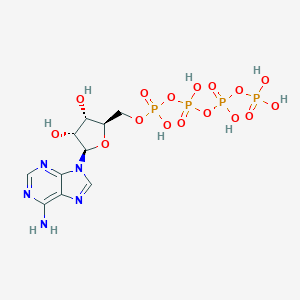
Trimethyl(4-vinylphenyl)silane
Übersicht
Beschreibung
Trimethyl(4-vinylphenyl)silane is a chemical compound with the molecular formula C11H16Si . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular weight of Trimethyl(4-vinylphenyl)silane is 176.33 . The specific structure details are not available in the search results.Physical And Chemical Properties Analysis
Trimethyl(4-vinylphenyl)silane is a liquid at 20 degrees Celsius . It has a boiling point of 90 °C/15 mmHg . The specific gravity at 20/20 is reported to be 0.89 . The refractive index is 1.52 . The maximum absorption wavelength is 250 (EtOH aq.) nm .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Trimethyl(4-vinylphenyl)silane is used in the synthesis of various polymers. For instance, it is used in the creation of polydimethylsiloxane/polystyrene (PDMS/PS) blends that form dynamic Lewis acid-Lewis base adducts resulting in reversible crosslinks . This compound is also used in the synthesis of high-χ catechol-containing styrenic block copolymers .
Thermo-Responsive and Self-Healing Polymer Networks
The compound is used in the formation of thermo-reversible Lewis Pair (LP) interactions in transient polymer networks . These networks have promising applications as stimuli-responsive, self-repairing, shape-memory, and controlled-release materials .
Creation of High-χ Catechol-Containing Styrenic Block Copolymers
Trimethyl(4-vinylphenyl)silane is used in the synthesis of high-χ catechol-containing styrenic block copolymers. These copolymers enable sub-10 nm line space structures for a low degree of polymerization .
Nano-Manufacturing
The high-χ block copolymers based on a poly(3,4-dihydroxystyrene)-block-poly(4-trimethylsilylstyrene) (PDHS-b-PTMSS) architecture are used in nano-manufacturing. They can define 10 nm line-space patterns under favorable conditions .
Applications in Separation Membranes
Poly(4-trimethylsilylstyrene) (PTMSS), a polymer derived from 4-trimethylsilylstyrene, has been studied for applications in separation membranes due to its high permeability to gases .
Applications in Bilayer Resists
PTMSS is also used in bilayer resists due to its high durability .
Safety and Hazards
Trimethyl(4-vinylphenyl)silane is a combustible liquid . Precautionary measures include disposing of contents/container to an approved waste disposal plant, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHSYXPNALRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79716-05-5 | |
| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(4-vinylphenyl)silane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-trimethylsilylstyrene?
A1: The molecular formula of 4-trimethylsilylstyrene is C11H16Si, and its molecular weight is 176.33 g/mol.
Q2: What spectroscopic data is available for 4-trimethylsilylstyrene?
A2: While the provided research papers don’t explicitly list spectroscopic data, techniques like 1H NMR and 13C NMR are frequently employed to confirm the structure and purity of synthesized polymers containing 4-trimethylsilylstyrene units. [, , , , ]
Q3: Is 4-trimethylsilylstyrene compatible with living anionic polymerization techniques?
A3: Yes, 4-trimethylsilylstyrene demonstrates excellent compatibility with living anionic polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , , ]
Q4: What are the advantages of using 4-trimethylsilylstyrene in block copolymers for lithographic applications?
A4: Incorporating 4-trimethylsilylstyrene into block copolymers increases their Flory-Huggins interaction parameter (χ) when paired with polar blocks. This allows for the generation of sub-20 nm features, crucial for high-resolution lithography. Additionally, the silicon content provides excellent dry etch selectivity, facilitating pattern transfer. [, , , , ]
Q5: How does the choice of comonomer affect the χ value of block copolymers containing 4-trimethylsilylstyrene?
A5: Introducing more polar moieties, like methoxy groups, alongside 4-trimethylsilylstyrene can further enhance the χ value of the resulting block copolymer. This increase in χ appears to be additive, suggesting a degree of predictability in tuning the segregation strength based on monomer selection. []
Q6: Can 4-trimethylsilylstyrene be used to create porous polymer materials?
A6: Yes, 4-trimethylsilylstyrene can be incorporated into hyper-cross-linked polymers (HCPs). The trimethylsilyl group can be selectively removed in situ during synthesis, leading to enhanced porosity and specific surface area in the resulting HCP. []
Q7: What unique properties do organoboron quinolate polymers derived from 4-trimethylsilylstyrene exhibit?
A7: Organoboron quinolate polymers, synthesized via a multi-step process using 4-trimethylsilylstyrene as a starting point, demonstrate tunable luminescence properties. By modifying the substituents on the quinolate moiety, the emission color of these polymers can be adjusted across a range of wavelengths. [, ]
Q8: What is the phase behavior of blends containing poly(4-trimethylsilylstyrene) and polyisoprene?
A8: Poly(4-trimethylsilylstyrene) and polyisoprene form miscible blends exhibiting a lower critical solution temperature (LCST) phase diagram. This means the blends transition from a single, homogeneous phase to two separate phases upon heating above the LCST. [, , ]
Q9: How does the microstructure of polyisoprene influence its miscibility with poly(4-trimethylsilylstyrene)?
A9: Further research is needed to fully elucidate the impact of polyisoprene microstructure on its miscibility with poly(4-trimethylsilylstyrene). []
Q10: How does ring topology affect the miscibility of poly(4-trimethylsilylstyrene) and polyisoprene blends?
A10: Blends of ring-shaped poly(4-trimethylsilylstyrene) and polyisoprene exhibit significantly reduced miscibility compared to their linear counterparts. This suggests a substantial topological influence on the phase behavior of these blends. []
Q11: How does poly(4-trimethylsilylstyrene) behave in thin films at the air interface?
A11: Poly(4-trimethylsilylstyrene) tends to segregate to the surface in thin films due to its lower surface energy compared to other components, like polyisoprene. This segregation behavior can be influenced by temperature, with higher temperatures leading to increased surface excess and decay length of poly(4-trimethylsilylstyrene). [, , ]
Q12: Can the surface energy of materials interacting with block copolymers containing 4-trimethylsilylstyrene be manipulated to control morphology?
A12: Yes, using photosensitive underlayers with switchable surface energy allows for spatially controlled orientation of block copolymer domains. By selectively altering the wetting characteristics of the underlayer, perpendicular or parallel orientations can be achieved in specific regions of the film. [, ]
Q13: What happens when a block copolymer containing 4-trimethylsilylstyrene is annealed against a neutral surface?
A13: When annealed against a neutral surface, block copolymers with at least one neutral block, like poly(4-trimethylsilylstyrene), tend to form surface topographical features such as "islands" and "holes" with specific step heights related to the periodicity of the block copolymer. []
Q14: How does the choice of topcoat influence the orientation of block copolymers containing 4-trimethylsilylstyrene in thin films?
A14: Careful selection of a neutral topcoat is crucial for achieving perpendicular orientation of lamellae-forming block copolymers containing 4-trimethylsilylstyrene. This neutral topcoat, combined with a neutral bottom interface, promotes perpendicular orientation regardless of the film thickness. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


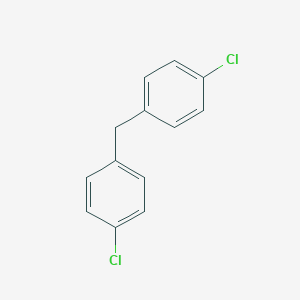

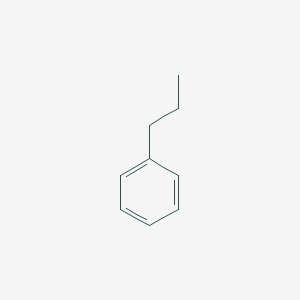
![Spiro[3.4]octane](/img/structure/B89794.png)
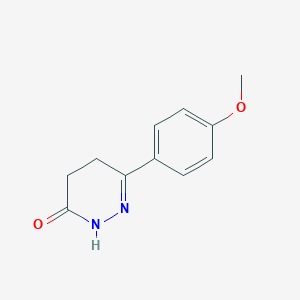
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

